GKI-1

Description

Structure

3D Structure

Properties

IUPAC Name |

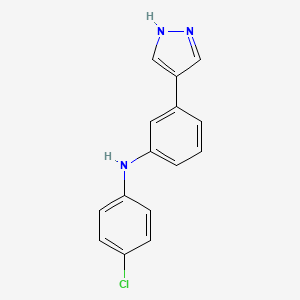

N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-13-4-6-14(7-5-13)19-15-3-1-2-11(8-15)12-9-17-18-10-12/h1-10,19H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXJDHFWTOJHQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=C(C=C2)Cl)C3=CNN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GKI-1 Mechanism of Action in Cell Cycle Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKI-1 is a small molecule inhibitor of the serine/threonine kinase, Greatwall (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL). GWL is a critical regulator of mitotic entry and progression. Its inhibition presents a promising strategy for anti-cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cell cycle regulation, detailing its molecular target, downstream signaling pathway, and cellular effects. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Dysregulation of the cell cycle is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are the master regulators of cell cycle progression. Greatwall kinase (GWL) has emerged as a key player in the G2/M transition and mitotic progression. GWL activation at the onset of mitosis leads to the phosphorylation of its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). Phosphorylated ENSA/ARPP19 are potent inhibitors of the protein phosphatase 2A complex containing the B55 regulatory subunit (PP2A/B55). The inhibition of PP2A/B55 prevents the dephosphorylation of CDK1 substrates, thereby promoting mitotic entry and maintenance of the mitotic state.[1]

This compound (Greatwall Kinase Inhibitor-1) is a first-generation inhibitor of human GWL.[2] By targeting GWL, this compound reactivates PP2A/B55, leading to the dephosphorylation of CDK1 substrates, which ultimately results in mitotic arrest, cell death, and failure of cytokinesis in cancer cells.[2] This guide will delve into the specifics of this mechanism.

This compound: Target Specificity and Potency

This compound exhibits inhibitory activity against Greatwall kinase. Its potency has been characterized by determining its half-maximal inhibitory concentration (IC50) against different forms of the kinase. The selectivity of this compound has also been assessed against other kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) | Source |

| hGWLFL (full-length) | ~10 | [3] |

| hGWL-KinDom (kinase domain) | ~10 | [3] |

| ROCK1 | ~11 | [3] |

| PKA | > 40 | [3] |

Data presented is a summary from available literature and may vary based on experimental conditions.

Mechanism of Action: The Greatwall Kinase Signaling Pathway

The primary mechanism of action of this compound is the disruption of the Greatwall kinase signaling pathway, which is crucial for mitotic progression.

Signaling Pathway Diagram

Caption: this compound inhibits Greatwall kinase, leading to PP2A/B55 activation and mitotic disruption.

Cellular Effects of this compound

Treatment of cancer cells with this compound leads to a series of observable cellular phenotypes consistent with the disruption of mitotic progression.

Table 2: Cellular Effects of this compound on HeLa Cells

| Phenotype | Observation | Concentration (µM) | Source |

| ENSA/ARPP19 Phosphorylation | Reduction in p-ENSA (Ser67) levels | 25, 50 | [2] |

| Mitotic Events | Decrease in the number of cells entering mitosis | 25, 50 | [2] |

| Mitotic Arrest | Increase in the percentage of cells arrested in mitosis | 25, 50 | [2] |

| Cell Death | Induction of apoptosis in mitotically arrested cells | 25, 50 | [2] |

| Cytokinesis Failure | Increase in the incidence of failed cell division | 25, 50 | [2] |

These effects are typically observed after several hours of treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Caption: Workflow for a standard MTT-based cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

References

- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Target of GKI-1 Inhibitors: A Technical Guide to Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "GKI-1 inhibitor" is not standard in scientific literature, it is highly probable that this refers to inhibitors of Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) . This in-depth technical guide provides a comprehensive overview of SGK1 as a therapeutic target, focusing on its mechanism of action, key inhibitors, and the experimental methodologies used to study its function. SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Its dysregulation has been implicated in numerous diseases, such as cancer, hypertension, and diabetic nephropathy, making it an attractive target for drug development.

The Molecular Target: Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1)

SGK1 is a member of the AGC family of protein kinases and is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway. The activation of SGK1 is a multi-step process initiated by extracellular signals such as growth factors and hormones. Upon activation of PI3K, SGK1 is phosphorylated by PDK1 and mTORC2, leading to its full enzymatic activity. Once active, SGK1 phosphorylates a range of downstream substrates, thereby modulating their activity and influencing cellular function.

Key Small Molecule Inhibitors of SGK1

Several small molecule inhibitors targeting SGK1 have been developed and characterized. This guide will focus on two of the most well-documented inhibitors: GSK650394 and EMD638683.

Quantitative Data on Inhibitor Potency

The inhibitory activity of these compounds against SGK1 and other kinases is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for GSK650394 and EMD638683.

| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Inhibited Kinases (IC50) | Reference |

| GSK650394 | SGK1 | 62 | SGK2 (103 nM) | |

| EMD638683 | SGK1 | 3000 | PKA, MSK1, PRK2, SGK2, SGK3 |

Signaling Pathways Involving SGK1

SGK1 is a central node in multiple signaling pathways that are critical for normal cellular function and are often dysregulated in disease.

PI3K/Akt/SGK1 Signaling Pathway

The PI3K/Akt/SGK1 pathway is a canonical signaling cascade that promotes cell survival and proliferation.

SGK1 and NF-κB Signaling Crosstalk

SGK1 has been shown to modulate the activity of the NF-κB signaling pathway, a key regulator of inflammation and immunity.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 of a compound against SGK1.

Objective: To measure the potency of an inhibitor in blocking the enzymatic activity of SGK1.

Materials:

-

Recombinant active SGK1 enzyme

-

SGK1-specific substrate peptide (e.g., a derivative of NDRG1)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Test inhibitor (e.g., GSK650394) at various concentrations

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper and scintillation counter for radiometric assay

Procedure:

-

Prepare Reagents: Dilute the SGK1 enzyme, substrate, and ATP to their final working concentrations in kinase assay buffer. Prepare serial dilutions of the test inhibitor.

-

Reaction Setup: In a 96-well plate, add the SGK1 enzyme, the substrate, and the test inhibitor at various concentrations.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate Reaction and Detect Signal:

-

For ADP-Glo™ Assay: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the ADP produced and thus the kinase activity.

-

For Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of SGK1 Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of SGK1 and its downstream targets in cells.

Objective: To determine the effect of an SGK1 inhibitor on the phosphorylation of SGK1 and its substrates (e.g., NDRG1).

Materials:

-

Cell culture reagents

-

Test inhibitor (e.g., GSK650394)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-SGK1, anti-total-SGK1, anti-phospho-NDRG1, anti-total-NDRG1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat them with the SGK1 inhibitor at various concentrations for a specified duration. Include appropriate positive and negative controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-SGK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total proteins (e.g., anti-total-SGK1) and a loading control (e.g., anti-β-actin) to normalize the data.

Conclusion

SGK1 is a well-validated therapeutic target for a range of diseases. The development of potent and selective inhibitors, such as GSK650394 and EMD638683, has provided valuable tools for both basic research and clinical investigation. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers and drug development professionals working to further elucidate the role of SGK1 and to develop novel therapeutic strategies targeting this important kinase.

GKI-1: A Technical Guide to a First-in-Class Greatwall Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKI-1, with the IUPAC name N-(4-Chlorophenyl)-3-(1H-pyrazol-4-yl)aniline, is a pioneering small molecule inhibitor of Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL). As a critical regulator of mitotic entry and progression, GWL has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathway and experimental workflows are included to support further research and development efforts.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the pyrazole class of heterocycles. Its chemical identity and key physicochemical properties are summarized below.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N-(4-Chlorophenyl)-3-(1H-pyrazol-4-yl)aniline |

| Synonyms | Greatwall Kinase Inhibitor-1 |

| CAS Number | 2444764-03-6 |

| Molecular Formula | C₁₅H₁₂ClN₃ |

| Molecular Weight | 269.73 g/mol |

| SMILES | Clc1ccc(Nc2cccc(c2)c3cn[nH]c3)cc1 |

Physicochemical Properties

A comprehensive profile of the physicochemical properties of this compound is crucial for its application in experimental settings. The following table summarizes the available data. Further characterization is recommended for specific experimental conditions.

| Property | Value | Notes |

| Physical State | Solid | |

| Solubility | Soluble in DMSO | Quantitative solubility in a range of aqueous and organic solvents is yet to be fully characterized. For stock solutions, it is recommended to dissolve in DMSO. |

| Storage | Short term (days to weeks) at 0°C; Long term (months to years) at -20°C, desiccated.[1] | Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] |

| Purity | Typically >98% by HPLC | As reported by commercial suppliers. |

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the specific inhibition of Greatwall kinase, a key player in the regulation of the cell cycle.

Greatwall Kinase Signaling Pathway

Greatwall kinase is a critical component of the signaling network that governs the entry into and progression through mitosis. A primary function of GWL is to phosphorylate its substrates, α-endosulfine (ENSA) and ARPP19. This phosphorylation event converts them into potent inhibitors of the protein phosphatase 2A (PP2A) complex containing the B55 regulatory subunit (PP2A-B55). The inhibition of PP2A-B55 prevents the dephosphorylation of key mitotic substrates of cyclin-dependent kinase 1 (CDK1), thereby promoting and maintaining the mitotic state.

This compound, by inhibiting the kinase activity of GWL, prevents the phosphorylation of ENSA/ARPP19. This leads to the reactivation of PP2A-B55, which can then dephosphorylate CDK1 substrates, ultimately leading to defects in mitotic progression.

Caption: The Greatwall kinase signaling pathway and the inhibitory action of this compound.

In Vitro Kinase Inhibition

This compound has been demonstrated to be a potent inhibitor of human Greatwall kinase. The inhibitory activity has been quantified against both the full-length protein and the kinase domain.

| Target | IC₅₀ (µM) |

| Human Greatwall Kinase (full-length, hGWL FL) | 4.9[1] |

| Human Greatwall Kinase (kinase domain, hGWL-KinDom) | 2.5[1] |

| ROCK1 | 11[1] |

| PKA | Weakly affected[1] |

These data indicate that this compound is a selective inhibitor of Greatwall kinase, with some off-target activity against ROCK1 at higher concentrations.

Cellular Activity

Treatment of cancer cell lines with this compound has been shown to phenocopy the effects of GWL depletion, leading to significant disruptions in cell cycle progression.

-

Reduction of ENSA/ARPP19 Phosphorylation: In HeLa cells, treatment with this compound at concentrations of 25 µM and 50 µM leads to a marked decrease in the phosphorylation of ENSA and ARPP19.[2]

-

Mitotic Arrest and Cell Death: Inhibition of GWL by this compound results in a decrease in mitotic events and an increase in mitotic arrest and subsequent cell death.[2]

-

Cytokinesis Failure: A significant outcome of this compound treatment is the failure of cytokinesis, the final stage of cell division.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on published studies and can be adapted for specific research needs.

In Vitro Greatwall Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against Greatwall kinase.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare recombinant human Greatwall kinase, the substrate (e.g., recombinant ENSA), and ATP in assay buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the Greatwall kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

-

Reaction and Detection:

-

Incubate the reaction plate at 30°C for a specified duration (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detect the level of substrate phosphorylation. This can be achieved through various methods, such as:

-

ADP-Glo™ Kinase Assay (Promega): Measures the amount of ADP produced, which is proportional to kinase activity.

-

ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

Western Blot: Detecting the phosphorylated substrate using a specific antibody.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Assays in HeLa Cells

The following protocols outline methods to assess the cellular effects of this compound on HeLa cells.

Cell Culture:

-

HeLa cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips in multi-well plates) and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 25 µM and 50 µM) or DMSO as a vehicle control. The duration of treatment will vary depending on the specific endpoint being measured (e.g., 4-24 hours).

Immunofluorescence for Phospho-ENSA/ARPP19:

-

Grow HeLa cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

-

Incubate with a primary antibody against phospho-ENSA/ARPP19 (e.g., anti-phospho(Ser67)-ENSA) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Analysis of Mitotic Arrest and Cytokinesis Failure:

-

Seed HeLa cells in a multi-well plate suitable for live-cell imaging.

-

Treat the cells with this compound or DMSO.

-

Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).

-

Acquire phase-contrast or DIC images at regular intervals (e.g., every 5-10 minutes) for an extended period (e.g., 24-48 hours).

-

Analyze the time-lapse movies to quantify:

-

The percentage of cells entering mitosis.

-

The duration of mitosis (from nuclear envelope breakdown to anaphase onset).

-

The percentage of cells undergoing mitotic arrest (prolonged mitosis without progressing to anaphase).

-

The percentage of cells failing cytokinesis (e.g., forming binucleated cells).

-

Synthesis

A potential synthetic route for N-(4-Chlorophenyl)-3-(1H-pyrazol-4-yl)aniline can be conceptualized based on established pyrazole synthesis methodologies. A plausible approach involves the reaction of a substituted aniline with a pyrazole precursor.

Caption: A conceptual workflow for the synthesis of this compound.

Disclaimer: This represents a plausible synthetic strategy. The actual synthesis may require optimization of reaction conditions, catalysts, and purification methods.

Conclusion

This compound stands as a valuable chemical probe for elucidating the complex roles of Greatwall kinase in cell cycle regulation and its potential as a therapeutic target in diseases characterized by uncontrolled cell proliferation, such as cancer. The data and protocols presented in this technical guide are intended to facilitate further investigation into the biological functions of Greatwall kinase and the development of next-generation inhibitors with improved potency and selectivity. As a first-in-class inhibitor, this compound provides a critical starting point for structure-activity relationship studies aimed at optimizing its pharmacological profile. Continued research with this compound and its analogs will undoubtedly deepen our understanding of mitotic regulation and may pave the way for novel therapeutic interventions.

References

GKI-1: A Novel Glycogen Synthase Kinase 3β Inhibitor for the Treatment of Alzheimer's Disease

Abstract: Glycogen synthase kinase 3β (GSK-3β) is a critical serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease (AD), primarily through its role in the hyperphosphorylation of the tau protein, a key component of neurofibrillary tangles (NFTs).[1][2] This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of GKI-1, a novel, potent, and selective small-molecule inhibitor of GSK-3β. This compound was identified through a high-throughput screening campaign and subsequently optimized. It demonstrates significant efficacy in reducing tau phosphorylation in cellular and animal models of AD, presenting a promising therapeutic candidate for further development.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3] Glycogen synthase kinase 3β (GSK-3β) is a key enzyme that contributes to tau hyperphosphorylation.[1][2] Its activity is elevated in the brains of AD patients, making it a prime therapeutic target.[4] Inhibition of GSK-3β has been shown to reduce tau pathology and improve cognitive deficits in various preclinical models.[2][5] This whitepaper details the discovery and characterization of this compound, a novel ATP-competitive inhibitor of GSK-3β.

Discovery of this compound

This compound was identified from a corporate library of over 200,000 compounds via a high-throughput screening (HTS) campaign designed to find inhibitors of recombinant human GSK-3β.

High-Throughput Screening Workflow

The screening process involved a primary screen to identify initial hits, followed by a dose-response confirmation and an orthogonal assay to eliminate false positives.

Screening Results

The primary screen identified 1,540 compounds that exhibited over 50% inhibition of GSK-3β activity at a concentration of 10 µM. These hits were subjected to a 10-point dose-response analysis, confirming 88 compounds with IC50 values below 10 µM. A subsequent orthogonal assay using a different technology (HTRF®) validated these findings. Among the confirmed hits, a phenyl-methylene-hydantoin scaffold showed promise.[6] Structure-activity relationship (SAR) studies led to the identification of this compound as the lead candidate with superior potency and favorable preliminary physicochemical properties.

| Screening Stage | Parameter | Value |

| Primary Screen | Compound Concentration | 10 µM |

| Hit Criteria | >50% Inhibition | |

| Hit Rate | 0.72% | |

| Confirmatory Screen | Assay Format | 10-point dose-response |

| Confirmed Hits | 88 | |

| Lead Candidate (this compound) | IC50 (ADP-Glo™) | 70 nM [4] |

| IC50 (HTRF®) | 85 nM |

Synthesis of this compound

This compound is synthesized via a three-step process starting from commercially available 4-bromobenzaldehyde and hydantoin. The synthesis is designed for efficiency and scalability.

Synthetic Workflow

The synthesis involves a Knoevenagel condensation, followed by a Suzuki coupling, and concludes with a Boc deprotection.

References

- 1. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Modulation of GSK-3 as a Therapeutic Strategy on Tau Pathologies [frontiersin.org]

- 3. ijmr.net.in [ijmr.net.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

GKI-1 as a Greatwall Kinase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL), is a critical regulator of mitotic entry and progression.[1][2][3] Its activity is essential for the timely phosphorylation of mitotic substrates by ensuring the inhibition of the major mitotic phosphatase, Protein Phosphatase 2A (PP2A), in complex with its B55 regulatory subunit.[1][2] The GWL-ENSA/ARPP19-PP2A/B55 signaling axis represents a pivotal control point in the cell cycle. Dysregulation of this pathway is implicated in various cancers, making Greatwall kinase a compelling target for therapeutic intervention. GKI-1 (Greatwall Kinase Inhibitor-1) is a first-generation, specific small-molecule inhibitor of Greatwall kinase, providing a valuable tool for studying its function and a starting point for the development of novel anti-cancer therapeutics.[4][5][6][7]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of Greatwall. This inhibition prevents the subsequent phosphorylation of its downstream substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[4][5][6] In their unphosphorylated state, ENSA and ARPP19 are unable to bind to and inhibit the PP2A-B55 phosphatase complex.[1][2] Consequently, PP2A-B55 remains active and dephosphorylates CDK1 substrates, leading to a failure to maintain the mitotic state, ultimately resulting in mitotic arrest, cell death, and cytokinesis failure in cancer cells.[4][5][6][7]

Signaling Pathway

The Greatwall kinase signaling pathway is a linear cascade that plays a crucial role in the establishment and maintenance of the mitotic state. The pathway is initiated by the activation of Greatwall kinase at the onset of mitosis. Activated GWL then phosphorylates ENSA and ARPP19, converting them into potent inhibitors of the PP2A-B55 phosphatase. This inhibition of PP2A-B55 is critical for the accumulation of phosphorylated CDK1 substrates, which drives the cell into and through mitosis.

Caption: The Greatwall kinase signaling pathway in mitotic regulation.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against Greatwall kinase and its selectivity against other kinases.

Table 1: In Vitro Inhibitory Activity of this compound against Human Greatwall Kinase

| Target | This compound IC50 (µM) |

| Full-length human Greatwall (hGWLFL) | 4.9[8] |

| Human Greatwall Kinase Domain (hGWL-KinDom) | 2.5[8] |

Table 2: Selectivity Profile of this compound

| Kinase | This compound IC50 (µM) |

| ROCK1 | 11[4][8] |

| PKA | > 40[4] |

| CDK2 | > 100[4] |

Cellular Effects

Treatment of cancer cell lines, such as HeLa cells, with this compound leads to a dose-dependent reduction in the phosphorylation of ENSA/ARPP19.[4][5][6][7] This mimics the phenotype observed with siRNA-mediated depletion of Greatwall kinase. The cellular consequences of this compound treatment include:

-

Decrease in mitotic events: A reduction in the number of cells successfully entering and completing mitosis.

-

Mitotic arrest: Cells arrest in mitosis due to the inability to maintain a stable mitotic state.[4][5][6]

-

Cell death: Prolonged mitotic arrest triggers apoptosis.[4][5][6]

-

Cytokinesis failure: Cells that attempt to exit mitosis often fail to complete cytokinesis, resulting in multinucleated cells.[4][5][6]

Experimental Workflows

The following diagram illustrates a typical workflow for the evaluation of a Greatwall kinase inhibitor like this compound.

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

The following are representative, detailed protocols for key experiments involved in the characterization of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

In Vitro Greatwall Kinase Inhibition Assay

This protocol describes a radiometric filter-binding assay to determine the IC50 of this compound against Greatwall kinase.

Materials:

-

Recombinant human Greatwall kinase (full-length or kinase domain)

-

Substrate (e.g., recombinant ENSA or a synthetic peptide substrate)

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-33P]ATP

-

10% (v/v) Phosphoric Acid

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add in the following order:

-

Kinase Assay Buffer

-

Diluted this compound or DMSO (for control)

-

Recombinant Greatwall kinase

-

Substrate

-

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate for 30 minutes at 30°C with gentle agitation.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 10% phosphoric acid.

-

Rinse the P81 paper with acetone and allow it to air dry.

-

Place the dried P81 paper in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Phospho-ENSA/ARPP19

This protocol details the detection of phosphorylated ENSA/ARPP19 in HeLa cells following treatment with this compound.

Materials:

-

HeLa cells

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against phospho-ENSA/ARPP19 (specific for the Greatwall phosphorylation site)

-

Primary antibody against total ENSA/ARPP19 or a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time period.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ENSA/ARPP19 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total ENSA/ARPP19 or a loading control to normalize the data.

Immunofluorescence for Mitotic Phenotypes

This protocol describes the visualization of mitotic arrest and cytokinesis failure in HeLa cells treated with this compound.

Materials:

-

HeLa cells grown on glass coverslips

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

PBS

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody against α-tubulin (for visualizing the mitotic spindle)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for counterstaining DNA)

-

Antifade mounting medium

Procedure:

-

Seed HeLa cells on glass coverslips in a 24-well plate and allow them to attach.

-

Treat the cells with this compound or DMSO for a specified duration.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 30 minutes.

-

Incubate the cells with the primary antibody against α-tubulin for 1 hour at room temperature.

-

Wash the cells three times with PBST.

-

Incubate the cells with the fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBST.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. Analyze for mitotic stage, spindle morphology, chromosome alignment, and the presence of multinucleated cells.

Conclusion

This compound is a valuable chemical probe for elucidating the roles of Greatwall kinase in cell cycle control and disease. Its ability to specifically inhibit Greatwall kinase and induce mitotic catastrophe in cancer cells underscores the therapeutic potential of targeting this pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental workflows and protocols to aid researchers in the fields of cell biology and drug discovery. Further development of more potent and selective Greatwall kinase inhibitors, using this compound as a scaffold, holds promise for the development of novel cancer therapies.

References

- 1. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live-cell fluorescence imaging for phenotypic analysis of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 5. sites.uclouvain.be [sites.uclouvain.be]

- 6. reactionbiology.com [reactionbiology.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

In Vitro Activity of GKI-1 on MASTL Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of GKI-1, a first-generation inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL) kinase, also known as Greatwall (Gwl). This document summarizes key quantitative data, details experimental methodologies for relevant assays, and visualizes the core signaling pathway and experimental workflows.

Quantitative Data Summary

The in vitro inhibitory activity of this compound against MASTL kinase has been determined using various assay formats. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.

| Parameter | Value (μM) | Assay Method | Source |

| IC50 | 10 | In vitro kinase assay | [1] |

| IC50 | 5-9 | In vitro kinase assay | [2][3] |

| EC50 | 4.9 | Immunoprecipitation kinase assay (full-length hGWL) | [2] |

| IC50 | 2.5 | Kinase-Glo Max assay (hGWL-KinDom) | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following protocols are based on established methods for assessing MASTL kinase activity in vitro.

In Vitro MASTL Kinase Assay (ADP-Glo™ Based)

This protocol describes the determination of MASTL kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction using the ADP-Glo™ Kinase Assay (Promega).

Materials:

-

Recombinant GST-tagged MASTL (Thermo Fisher Scientific)

-

His-tagged ENSA (Sino Biological Inc.)

-

This compound (or other inhibitors)

-

Kinase Buffer: 100 mM Tris-HCl (pH 7.5), 30 mM MgCl₂, 2 mM DTT, 1 mM EDTA

-

Ultra-pure ATP (Promega)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Reaction Setup: In a 96-well plate, combine recombinant MASTL kinase, the substrate ENSA, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration of 10 μM. The total reaction volume is typically 25 μL.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

ADP-Glo™ Reagent Addition: Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 50 μL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Immunoprecipitation (IP) Kinase Assay

This assay measures the activity of endogenous MASTL immunoprecipitated from cell lysates.

Materials:

-

Cell lysate from mitotic cells (e.g., MCF7 cells treated with colcemide)

-

Anti-MASTL antibody

-

Protein A/G agarose beads

-

Kinase Buffer (as described above)

-

His-tagged ENSA

-

Ultra-pure ATP

-

SDS-PAGE and Western blotting reagents

-

Anti-phospho-ENSA antibody

Procedure:

-

Immunoprecipitation: Incubate cell lysates with an anti-MASTL antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific binding.

-

Kinase Reaction: Resuspend the beads in kinase buffer containing His-tagged ENSA and varying concentrations of this compound.

-

Initiation and Incubation: Start the reaction by adding ATP and incubate at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with an anti-phospho-ENSA antibody to detect the phosphorylation of the substrate. The band intensity corresponds to the kinase activity.

Visualizations

The following diagrams illustrate the MASTL signaling pathway and the experimental workflows.

Caption: The MASTL signaling pathway in mitotic progression.

Caption: Workflow for in vitro MASTL kinase assays.

References

- 1. Identification of new inhibitors against human Great wall kinase using in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

The Greatwall Kinase Inhibitor GKI-1: A Technical Guide to its Effects on Mitotic Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotic progression is a tightly regulated process orchestrated by a complex network of protein kinases and phosphatases. The Greatwall kinase (GWL), also known as microtubule-associated serine/threonine kinase-like (MASTL), has emerged as a critical regulator of mitotic entry and maintenance. GWL functions by phosphorylating and activating its downstream substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). Once phosphorylated, these proteins act as potent inhibitors of the protein phosphatase 2A-B55 (PP2A-B55) complex. The inhibition of PP2A-B55 prevents the dephosphorylation of key mitotic substrates of cyclin-dependent kinase 1 (CDK1), thereby promoting a stable mitotic state. Dysregulation of the GWL pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. GKI-1 is a first-in-class small molecule inhibitor of human Greatwall kinase. This technical guide provides an in-depth overview of the effects of this compound on mitotic progression, including quantitative data on its cellular effects, detailed experimental protocols, and visualization of the underlying signaling pathways.

Introduction to this compound

This compound (Greatwall Kinase Inhibitor-1) is a small molecule inhibitor of human Greatwall kinase with IC50 values of 4.9 µM and 2.5 µM against full-length human GWL (hGWL-FL) and the GWL kinase domain (hGWL-KinDom), respectively[1]. By inhibiting GWL, this compound prevents the phosphorylation of ENSA and ARPP19, leading to the reactivation of PP2A-B55. This disrupts the delicate balance of phosphorylation and dephosphorylation required for proper mitotic progression, ultimately resulting in mitotic defects.

Quantitative Effects of this compound on Mitotic Progression

The primary cellular effects of this compound manifest as a disruption of normal mitotic events. Treatment of HeLa cells with this compound leads to a significant decrease in the number of successful mitotic divisions and an increase in mitotic arrest and cytokinesis failure[2][3][4].

| Parameter | Control (DMSO) | This compound (25 µM) | This compound (50 µM) | Reference |

| Mitotic Events (%) | 100 | ~50 | ~25 | [3] |

| Mitotic Arrest (%) | < 5 | ~20 | ~35 | [3] |

| Cytokinesis Failure (%) | < 5 | ~15 | ~25 | [3] |

Table 1: Quantitative Analysis of Mitotic Phenotypes in HeLa Cells Treated with this compound. Data is derived from live-cell imaging studies and represents the percentage of cells exhibiting the indicated phenotype over an 8.5-hour observation period.

| Kinase | IC50 (µM) | Reference |

| hGWL (full-length) | 4.9 | [1] |

| hGWL (kinase domain) | 2.5 | [1] |

| ROCK1 | 11 | [1] |

| PKA | > 40 | [1] |

Table 2: In Vitro Kinase Inhibitory Activity of this compound. IC50 values were determined through in vitro kinase assays.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly targeting the Greatwall kinase signaling pathway, a crucial regulatory axis in mitosis.

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits Greatwall kinase, leading to the disruption of mitotic progression.

Experimental Protocols

The following protocols are based on methodologies used in the characterization of this compound's effects on mitotic progression.

Cell Culture and Drug Treatment

Objective: To culture HeLa cells and treat them with this compound for subsequent analysis.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

Protocol:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

For experiments, seed cells onto appropriate culture vessels (e.g., 6-well plates, chamber slides).

-

Allow cells to adhere and grow to the desired confluency (typically 50-70%).

-

Prepare working solutions of this compound in complete culture medium from a concentrated stock in DMSO. Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the culture medium from the cells and replace it with the medium containing this compound or DMSO.

-

Incubate the cells for the desired time period (e.g., 4-24 hours) before proceeding with downstream analysis.

Figure 2: General Experimental Workflow. This diagram outlines the basic steps for treating cells with this compound before analysis.

Immunofluorescence Staining for Mitotic Markers

Objective: To visualize the effects of this compound on mitotic spindle formation and chromosome alignment.

Materials:

-

HeLa cells grown on coverslips or chamber slides

-

This compound and DMSO (as described in 4.1)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin, anti-phospho-Histone H3)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Protocol:

-

Treat HeLa cells with this compound or DMSO as described in protocol 4.1.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope.

Western Blotting for Phospho-ENSA/ARPP19

Objective: To determine the effect of this compound on the phosphorylation of GWL substrates.

Materials:

-

HeLa cells treated with this compound or DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ENSA (Ser67)/ARPP19 (Ser62), anti-total ENSA/ARPP19, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat HeLa cells with this compound or DMSO as described in protocol 4.1.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ENSA/ARPP19 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

For loading controls, strip the membrane and re-probe with antibodies against total ENSA/ARPP19 and a housekeeping protein like GAPDH or β-actin.

Conclusion

This compound is a valuable research tool for elucidating the role of the Greatwall kinase pathway in mitotic progression. Its ability to induce mitotic arrest and cytokinesis failure through the specific inhibition of GWL makes it a promising lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the cellular effects of this compound and the broader implications of targeting the Greatwall kinase in disease. Further studies are warranted to explore the full therapeutic potential of more potent and selective GWL inhibitors.

References

GKI-1: A Potent Modulator of Mitotic Progression

An In-depth Technical Guide on the Cellular Pathways Modulated by the Greatwall Kinase Inhibitor GKI-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, a first-in-class small molecule inhibitor of Greatwall (GWL) kinase. This compound serves as a critical tool for dissecting the intricate signaling networks governing mitotic entry and progression. This document details the mechanism of action of this compound, its impact on key cellular processes, quantitative data on its inhibitory activity, and detailed protocols for relevant experimental procedures.

Introduction to Greatwall Kinase and its Role in Cell Cycle Control

Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL), is a pivotal regulator of mitotic progression.[1] It belongs to the AGC family of serine/threonine protein kinases. The primary function of GWL is to ensure the timely and accurate entry into and progression through mitosis.[2] This is achieved through the phosphorylation of its downstream substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3] Upon phosphorylation by GWL, ENSA and ARPP19 become potent inhibitors of the protein phosphatase 2A complex containing the B55 regulatory subunit (PP2A/B55).[1][3]

The PP2A/B55 phosphatase acts as a crucial antagonist to Cyclin-dependent kinase 1 (CDK1), the master regulator of mitosis.[1][4] PP2A/B55 dephosphorylates numerous CDK1 substrates, thereby promoting mitotic exit.[1] By inhibiting PP2A/B55, the GWL-ENSA/ARPP19 signaling axis creates a positive feedback loop that sustains high levels of CDK1 activity, which is essential for maintaining the mitotic state.[1] Dysregulation of GWL has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][5]

This compound: A Specific Inhibitor of Greatwall Kinase

This compound is a small molecule inhibitor developed to target the kinase activity of human GWL.[1] It has been instrumental in elucidating the cellular consequences of GWL inhibition.

Mechanism of Action

This compound directly inhibits the catalytic activity of GWL, thereby preventing the phosphorylation of its substrates, ENSA and ARPP19.[1][6] This leads to the de-inhibition of the PP2A/B55 phosphatase. The reactivated PP2A/B55 then dephosphorylates CDK1 substrates, effectively counteracting the pro-mitotic signals and leading to defects in mitotic progression.[1]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against its primary target, Greatwall kinase, as well as potential off-target kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | This compound IC50 (µM) | Reference |

| Human Greatwall Kinase (full-length, hGWLFL) | 4.9 | [6] |

| Human Greatwall Kinase (kinase domain, hGWL-KinDom) | 2.5 | [6] |

| MASTL | 10.2 | |

| ROCK1 | 11 | [6] |

| PKA | > 40 | |

| CDK2 | > 100 | [1] |

Cellular Pathways and Processes Modulated by this compound

Inhibition of Greatwall kinase by this compound triggers a cascade of cellular events, primarily affecting mitotic progression and cell fate.

The Greatwall Kinase Signaling Pathway

The core pathway modulated by this compound is the Greatwall kinase signaling cascade. In mitotic cells, CDK1 activates GWL, which then phosphorylates ENSA and ARPP19. Phosphorylated ENSA/ARPP19 bind to and inhibit the PP2A/B55 phosphatase, leading to the stabilization of CDK1 substrate phosphorylation and promoting mitotic entry and maintenance. This compound disrupts this pathway by directly inhibiting GWL.

Cellular Consequences of this compound Treatment

Treatment of cells with this compound results in a phenotype consistent with the loss of Greatwall kinase function. These effects include:

-

Reduction of ENSA/ARPP19 Phosphorylation: this compound treatment leads to a dose-dependent decrease in the phosphorylation of ENSA and ARPP19.[1][6]

-

Mitotic Arrest: Cells treated with this compound exhibit a decrease in mitotic events and ultimately undergo mitotic arrest.[1][6]

-

Apoptosis/Cell Death: Prolonged mitotic arrest induced by this compound can lead to apoptotic cell death.[1][7]

-

Cytokinesis Failure: Inhibition of GWL by this compound can result in defects in cytokinesis, the final stage of cell division.[1][6]

The cellular effects of this compound treatment in HeLa and pancreatic cancer cell lines are summarized below.

| Cell Line | This compound Concentration (µM) | Observed Effect | Reference |

| HeLa | 25, 50 | Reduction in ENSA/ARPP19 phosphorylation, decrease in mitotic events, mitotic arrest, cell death, cytokinesis failure. | [6] |

| Capan-1 (Pancreatic Cancer) | 10, 25, 50 | Dose-dependent reduction in cell viability, induction of apoptosis. | [7] |

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of this compound against Greatwall kinase.

Materials:

-

Recombinant human Greatwall kinase (full-length or kinase domain)

-

Recombinant substrate (e.g., ENSA or ARPP19)

-

This compound

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mg/mL BSA)

-

ATP (with [γ-32P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant Greatwall kinase and its substrate to the kinase buffer.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the phosphorylation of the substrate using a suitable detection method (e.g., scintillation counting for radioactive assays or luminescence for ADP-Glo™ type assays).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 3. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]

- 4. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 6. youtube.com [youtube.com]

- 7. MASTL is the human orthologue of Greatwall kinase that facilitates mitotic entry, anaphase and cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

GKI-1: A Technical Guide for the Study of PP2A-B55 Regulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GKI-1, a first-generation inhibitor of Greatwall Kinase (GWL), and its application in the study of the Protein Phosphatase 2A (PP2A)-B55 signaling pathway. This document details the mechanism of action of this compound, provides structured quantitative data, and outlines key experimental protocols for its use in research and drug development.

Introduction: The Greatwall Kinase/PP2A-B55 Axis

The cell cycle is a tightly regulated process, with kinases and phosphatases playing crucial roles in its progression. Greatwall Kinase (GWL), also known as microtubule-associated serine/threonine kinase-like (MASTL), is a critical regulator of mitotic entry and progression.[1][2] GWL's primary function is to phosphorylate α-endosulfine (ENSA) and Arpp19, which, in their phosphorylated state, act as potent inhibitors of the PP2A-B55 phosphatase complex.[2][3] The inhibition of PP2A-B55 is essential for maintaining the phosphorylated state of many mitotic substrates, thereby ensuring the proper timing and execution of mitosis.[3][4]

Dysregulation of the GWL/PP2A-B55 pathway has been implicated in various diseases, including cancer.[1][2] Overexpression of GWL can lead to oncogenic properties such as transformation and invasiveness.[1][2] Consequently, GWL has emerged as a promising target for therapeutic intervention. This compound (Greatwall Kinase Inhibitor-1) is a small molecule inhibitor developed to probe the function of GWL and serves as a valuable tool for studying the regulation of PP2A-B55.[1]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of Greatwall Kinase.[1] By binding to the kinase domain of GWL, this compound prevents the phosphorylation of its downstream substrates, ENSA and ARPP19.[1] This reduction in phosphorylated ENSA/ARPP19 relieves the inhibition of the PP2A-B55 phosphatase.[1] The subsequent activation of PP2A-B55 leads to the dephosphorylation of mitotic substrates, ultimately resulting in decreased mitotic events, mitotic arrest, and in some cases, cell death and cytokinesis failure.[1][5]

The following diagram illustrates the signaling pathway involving this compound, GWL, and PP2A-B55:

Quantitative Data

The following tables summarize the reported in vitro and cellular activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Notes |

| MASTL (Greatwall/GWL) | 10.2 | [6] |

| Full-length human GWL (hGWLFL) | 4.9 | [5][6][7] |

| Human GWL Kinase Domain (hGWL-KinDom) | 2.5 | [5][7] |

| ROCK1 | ~11 | This compound shows some off-target activity against ROCK1.[2][5][7] |

| PKA | Weakly affected | [2][5][7] |

| CDK2 | No observable inhibition up to 100 µM | [2] |

Table 2: Cellular Effects of this compound in HeLa Cells

| Treatment Concentration (µM) | Observed Effects | Reference |

| 25 and 50 | Reduced ENSA/ARPP19 phosphorylation levels. | [5][7] |

| 25 and 50 | Decrease in mitotic events. | [1][5][7] |

| 25 and 50 | Mitotic arrest/cell death. | [1][5][7] |

| 25 and 50 | Cytokinesis failure. | [1][5][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study PP2A-B55 regulation.

In Vitro Greatwall Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified GWL.

Materials:

-

Recombinant active GWL kinase

-

Recombinant substrate (e.g., GST-ARPP19 or His-ENSA)[5]

-

This compound

-

Kinase buffer (e.g., 5 mM MOPS, 5 mM MgCl2, 1 mM EGTA)[5]

-

[γ-³²P]ATP or non-radioactive ATP

-

SDS-PAGE gels and Western blot apparatus

-

Phospho-specific antibodies for ENSA/ARPP19

Protocol:

-

Prepare a reaction mixture containing kinase buffer, recombinant GWL, and the substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

-

Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radioactive assay).

-

Incubate for a defined period (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

For radioactive assays, expose the gel to a phosphor screen and quantify the incorporated radioactivity.

-

For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using phospho-specific antibodies against ENSA/ARPP19.

Cell-Based Assay for ENSA/ARPP19 Phosphorylation

This protocol describes how to treat cultured cells with this compound and assess the phosphorylation status of endogenous ENSA/ARPP19.

Materials:

-

HeLa cells or other suitable cell line

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies: anti-phospho-ENSA/ARPP19, anti-total ENSA/ARPP19, and a loading control (e.g., anti-actin)

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of this compound (e.g., 25 µM, 50 µM) or DMSO for a specified time (e.g., 0-8.5 hours).[7]

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the well with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and Western blotting as described in the in vitro assay to detect the levels of phosphorylated and total ENSA/ARPP19.

Immunoprecipitation of ARPP19 to Assess PP2A-B55 Binding

This experiment can determine if the inhibition of GWL by this compound affects the interaction between ARPP19 and the PP2A-B55 complex.

Materials:

-

HeLa cells treated with this compound or DMSO

-

Immunoprecipitation lysis buffer (e.g., containing a reversible cross-linker)[8]

-

Anti-ARPP19 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

-

Antibodies: anti-PP2A-A, anti-PP2A-B55, anti-PP2A-C, and anti-ARPP19

Protocol:

-

Lyse the treated cells with immunoprecipitation lysis buffer.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with anti-ARPP19 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the PP2A subunits and ARPP19.

Experimental and Logical Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a valuable chemical probe for dissecting the intricate regulation of the PP2A-B55 phosphatase by the Greatwall Kinase pathway. Its ability to specifically inhibit GWL allows researchers to investigate the downstream consequences of PP2A-B55 activation in various cellular contexts. While this compound exhibits some off-target effects, it provides a crucial starting point for the development of more potent and selective GWL inhibitors for both research and therapeutic purposes.[1][2] The experimental protocols and data presented in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize this compound in their studies of cell cycle control and its deregulation in disease.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Cell Cycle Checkpoint System MAST(L)-ENSA/ARPP19-PP2A is Targeted by cAMP/PKA and cGMP/PKG in Anucleate Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cell Cycle Checkpoint System MAST(L)-ENSA/ARPP19-PP2A is Targeted by cAMP/PKA and cGMP/PKG in Anucleate Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro kinase assay [protocols.io]

- 7. revvity.com [revvity.com]

- 8. ENSA and ARPP19 differentially control cell cycle progression and development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: GKI-1 Treatment for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GKI-1 (Greatwall Kinase Inhibitor-1) is a small molecule inhibitor of Greatwall (GWL) kinase, also known as Microtubule-associated serine/threonine kinase-like (MASTL). GWL kinase is a critical regulator of mitotic entry and progression.[1][2][3] Its inhibition leads to mitotic arrest, apoptosis, and failure of cytokinesis, making it a potential target for cancer therapy. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of Greatwall. In a normal cell cycle, Cyclin B-Cdk1 activates GWL, which then phosphorylates its substrates, ENSA (α-endosulfine) and ARPP19 (cAMP-regulated phosphoprotein 19).[4][5][6] Phosphorylation of ENSA and ARPP19 turns them into potent inhibitors of the protein phosphatase 2A (PP2A) complex with the B55 regulatory subunit (PP2A-B55).[2][4][7] The inhibition of PP2A-B55 is crucial for maintaining the phosphorylated state of many mitotic substrates, thereby ensuring proper entry into and progression through mitosis.

By inhibiting GWL, this compound prevents the phosphorylation of ENSA and ARPP19.[2] This allows PP2A-B55 to remain active, leading to the dephosphorylation of Cdk1 substrates, which ultimately results in a failure to maintain the mitotic state, leading to cell cycle arrest and apoptosis.[4][7]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (µM) | Notes |

| Human Greatwall (full-length) | 4.9 | [8] |

| Human Greatwall (kinase domain) | 2.5 | [8] |

| ROCK1 | ~11 | Off-target activity.[8] |

| PKA | > 40 | Weak off-target activity.[8] |

| CDK2 | > 100 | No significant inhibitory activity observed. |

Table 2: Effective Concentrations of this compound in Cell Culture

| Cell Line | Assay | Concentration Range (µM) | Observed Effects |

| HeLa | Immunofluorescence | 25 - 50 | Reduction in p-ENSA/ARPP19 levels, mitotic arrest, cell death, cytokinesis failure.[2] |

| Capan-1 (Pancreatic Cancer) | Cell Viability, Apoptosis | 10 - 100 | Dose-dependent reduction in cell viability and induction of apoptosis. |

| tHPNE (normal pancreatic ductal epithelial) | Cell Viability, Apoptosis | 10 - 100 | Dose-dependent reduction in cell viability and induction of apoptosis. |

Signaling Pathway Diagram

Caption: this compound inhibits Greatwall Kinase, preventing PP2A-B55 inactivation and promoting mitotic arrest.

Experimental Workflow Diagram

Caption: Workflow for assessing the effects of this compound on cultured cells.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding:

-

Culture cells of interest (e.g., HeLa, Capan-1) in their recommended growth medium and conditions.

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry) at a density that allows for logarithmic growth during the treatment period. For example, seed 5x10³ cells/well in a 96-well plate for an MTT assay.[9]

-

-

This compound Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.[8]

-

On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM).

-

-

Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[9][10][11]

-

Reagent Preparation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Prepare a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

-

Procedure:

-

After the this compound treatment period, add 10-20 µL of the MTT solution to each well of the 96-well plate.[9]

-